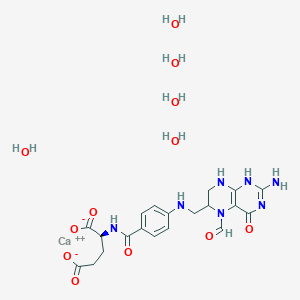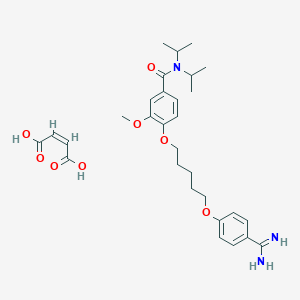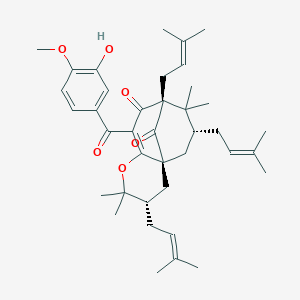![molecular formula C22H21N3O2 B531314 1-Butyl-4-[4-(2-methylpyridin-4-yl)oxyphenyl]-2-oxopyridine-3-carbonitrile](/img/structure/B531314.png)
1-Butyl-4-[4-(2-methylpyridin-4-yl)oxyphenyl]-2-oxopyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
JNJ-40264796 is a negative control for JNJ-40068782.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Transformation
1-Butyl-4-[4-(2-methylpyridin-4-yl)oxyphenyl]-2-oxopyridine-3-carbonitrile and its derivatives have been studied for various chemical synthesis and transformation processes. For instance, Katritzky et al. (1995) demonstrated the regioselective conversion of similar compounds into aminopyridones using phosphorus oxychloride and liquid ammonia, showcasing the chemical versatility of these compounds (Katritzky, Rachwał, & Smith, 1995). Additionally, Jahangir et al. (1990) explored the oxidative coupling of ethenylpyridine derivatives, offering insights into potential synthetic applications of related pyridine compounds (Jahangir, Wang, Smith, Maclean, & Holland, 1990).
Molecular Structure Characterization
The molecular structure and characteristics of related pyridine derivatives have been a focus of research. For example, Khalifa et al. (2017) synthesized novel dihydro-4-(substitutedphenyl)-2-oxopyridine derivatives and analyzed their molecular structure using various techniques (Khalifa, Al-Omar, & Nossier, 2017).
Synthesis under Ultrasonic Irradiation
Ultrasonic irradiation has been utilized in the synthesis of pyridine derivatives. Shibata et al. (1988) investigated the synthesis of 3-cyano-2-methylpyridines under ultrasonic irradiation, highlighting an innovative approach to pyridine synthesis (Shibata, Urano, & Matsui, 1988).
Applications in Corrosion Inhibition
Pyrazolopyridine derivatives, which are structurally similar, have been investigated for their potential use as corrosion inhibitors. Dandia et al. (2013) synthesized such derivatives using ultrasonic irradiation and tested their efficacy in inhibiting corrosion of mild steel in acidic environments (Dandia, Gupta, Singh, & Quraishi, 2013).
Water Oxidation Catalysis
In the field of catalysis, particularly for water oxidation, the derivatives of pyridine compounds have been studied. Zong and Thummel (2005) explored the use of Ru complexes with pyridine ligands for water oxidation, indicating potential applications in catalysis (Zong & Thummel, 2005).
Propiedades
Nombre del producto |
1-Butyl-4-[4-(2-methylpyridin-4-yl)oxyphenyl]-2-oxopyridine-3-carbonitrile |
|---|---|
Fórmula molecular |
C22H21N3O2 |
Peso molecular |
359.4 g/mol |
Nombre IUPAC |
1-Butyl-4-[4-(2-methylpyridin-4-yloxy)phenyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile |
InChI |
InChI=1S/C22H21N3O2/c1-3-4-12-25-13-10-20(21(15-23)22(25)26)17-5-7-18(8-6-17)27-19-9-11-24-16(2)14-19/h5-11,13-14H,3-4,12H2,1-2H3 |
Clave InChI |
UMXLXVYFNNQMDB-UHFFFAOYSA-N |
SMILES |
N#CC1=C(C2=CC=C(OC3=CC(C)=NC=C3)C=C2)C=CN(CCCC)C1=O |
SMILES canónico |
CCCCN1C=CC(=C(C1=O)C#N)C2=CC=C(C=C2)OC3=CC(=NC=C3)C |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
JNJ40264796; JNJ 40264796; JNJ-40264796 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-{(2E)-2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl}-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B531398.png)
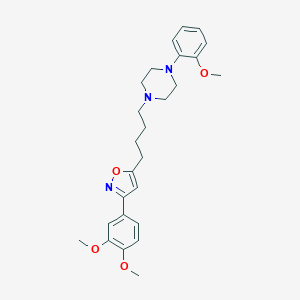
![(2R)-3-[3-[(E)-N-[(4-bromophenyl)methoxy]-C-methylcarbonimidoyl]phenyl]-2-ethoxypropanoic acid](/img/structure/B531927.png)
![(11E)-11-[2-(5,6-dimethylbenzimidazol-1-yl)ethylidene]-6H-benzo[c][1]benzoxepine-2-carboxylate](/img/structure/B531987.png)
![tert-butyl N-[1-[2-[[1-[[1-[[1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-6-methyl-1-oxoheptan-4-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B532061.png)
![(3Z,5Z)-3,5-bis[(3,4-dimethoxyphenyl)methylidene]thian-4-one](/img/structure/B532089.png)
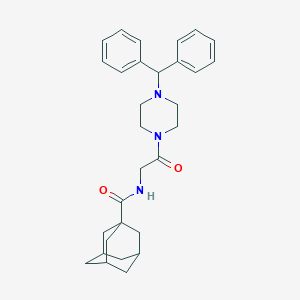
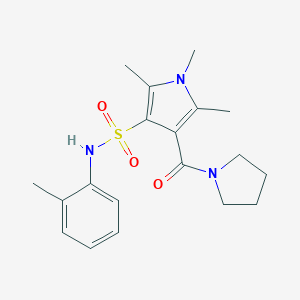
![(1R,9S)-11-(1-acetylpiperidin-4-yl)-5-[2-(morpholin-4-ylmethyl)phenyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B532736.png)

